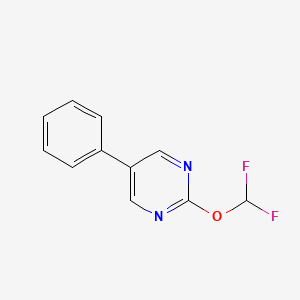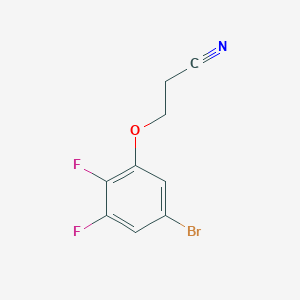
1-Bromo-2-(tert-butoxy)cyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-(tert-butoxy)cyclopentane is an organic compound with the molecular formula C₉H₁₇BrO and a molecular weight of 221.13 g/mol . It is a cyclopentane derivative where a bromine atom and a tert-butoxy group are attached to the cyclopentane ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-2-(tert-butoxy)cyclopentane can be synthesized through various organic reactions. One common method involves the bromination of 2-(tert-butoxy)cyclopentanol using a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under controlled conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete conversion of the alcohol to the bromide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the desired product in high yield and purity.
化学反応の分析
Types of Reactions
1-Bromo-2-(tert-butoxy)cyclopentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as hydroxide ions (OH⁻), cyanide ions (CN⁻), or amines (NH₂R).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH₂) in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Nucleophilic Substitution: Corresponding substituted cyclopentane derivatives.
Elimination: Alkenes such as 1-tert-butoxycyclopentene.
Oxidation: Oxidized products like tert-butoxycyclopentanone.
Reduction: Reduced products like 2-(tert-butoxy)cyclopentanol.
科学的研究の応用
1-Bromo-2-(tert-butoxy)cyclopentane is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: For the development of potential pharmaceutical compounds.
Material Science: In the preparation of specialized polymers and materials.
Chemical Biology: As a probe to study biological processes and interactions.
作用機序
The mechanism of action of 1-Bromo-2-(tert-butoxy)cyclopentane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound loses a proton and a bromine atom, forming a double bond and resulting in the formation of an alkene. The tert-butoxy group can stabilize reaction intermediates through electron-donating effects, influencing the overall reaction pathway.
類似化合物との比較
Similar Compounds
1-Bromo-2-(tert-butyl)cyclopentane: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
1-Bromo-2-(methoxy)cyclopentane: Similar structure but with a methoxy group instead of a tert-butoxy group.
1-Bromo-2-(ethoxy)cyclopentane: Similar structure but with an ethoxy group instead of a tert-butoxy group.
Uniqueness
1-Bromo-2-(tert-butoxy)cyclopentane is unique due to the presence of the tert-butoxy group, which provides steric hindrance and electron-donating effects. This can influence the compound’s reactivity and stability compared to similar compounds with different substituents.
特性
分子式 |
C9H17BrO |
|---|---|
分子量 |
221.13 g/mol |
IUPAC名 |
1-bromo-2-[(2-methylpropan-2-yl)oxy]cyclopentane |
InChI |
InChI=1S/C9H17BrO/c1-9(2,3)11-8-6-4-5-7(8)10/h7-8H,4-6H2,1-3H3 |
InChIキー |
ABNHTCBZVXJAJJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1CCCC1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080259.png)


![[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13080268.png)


